![molecular formula C21H16ClN5O4S B2666719 N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide CAS No. 1040643-47-7](/img/structure/B2666719.png)
N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide
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Description
N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H16ClN5O4S and its molecular weight is 469.9. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis
Compounds with heterocyclic structures, including those related to the specified chemical, have been synthesized for various scientific applications. The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been studied for their potential insecticidal activity against certain pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These synthetic pathways offer insights into the manipulation of chemical structures for desired biological activities.
Biological Assessments
The evaluation of similar compounds for their biological activities, such as antimicrobial, antifungal, and antitubercular properties, has been a significant area of research. For instance, condensed bridgehead nitrogen heterocyclic systems have been synthesized and tested for their bioactivity, demonstrating the potential of these compounds in developing new treatments for various diseases (Shiradkar & Kale, 2006).
Molecular Structure and Pharmaceutical Importance
Structure Analysis and Pharmaceutical Relevance
The molecular structure analysis, including density functional theory (DFT) calculations and Hirshfeld surface studies, of pyridazine analogs and related compounds, has highlighted their significant pharmaceutical importance. These analyses contribute to understanding the interaction mechanisms and stability of these compounds, facilitating their application in medicinal chemistry (Sallam et al., 2021).
Antimicrobial Evaluation
New derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the versatility of these compounds in addressing resistance issues and exploring new therapeutic agents. The synthesis of thienopyrimidine derivatives and their pronounced antimicrobial activity exemplifies this research direction (Bhuiyan et al., 2006).
Environmental and Green Chemistry Applications
Green Synthesis Approaches
The adoption of green chemistry principles in synthesizing heterocyclic compounds, including the use of water as a solvent and thiamine hydrochloride (VB1) as a catalyst, aligns with the environmental sustainability goals. These methodologies emphasize the importance of eco-friendly approaches in chemical synthesis processes (Liu, Lei, & Hu, 2012).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c22-14-3-1-13(2-4-14)11-32-20-8-7-18-24-26(21(29)27(18)25-20)10-19(28)23-15-5-6-16-17(9-15)31-12-30-16/h1-9H,10-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQGTOFATXSLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C(=N3)C=CC(=N4)SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
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